molecular formula C12H13ClN2O2 B385995 2-(3-chloropropyl)-3-methyl-1,2,3,4-tetrahydrophthalazine-1,4-dione

2-(3-chloropropyl)-3-methyl-1,2,3,4-tetrahydrophthalazine-1,4-dione

Cat. No.: B385995
M. Wt: 252.69g/mol
InChI Key: SMUMSCNBASXYCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-chloropropyl)-3-methyl-1,2,3,4-tetrahydrophthalazine-1,4-dione is an organic compound with a unique structure that includes a chlorinated propyl group and a tetrahydrophthalazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chloropropyl)-3-methyl-1,2,3,4-tetrahydrophthalazine-1,4-dione typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chloropropylamine and 3-methylphthalic anhydride.

    Reaction Conditions: The reaction is usually carried out in the presence of a suitable solvent, such as toluene or dichloromethane, under reflux conditions.

    Cyclization: The intermediate formed undergoes cyclization to yield the desired tetrahydrophthalazine derivative.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring reaction conditions and product purity is also common.

Chemical Reactions Analysis

Types of Reactions

2-(3-chloropropyl)-3-methyl-1,2,3,4-tetrahydrophthalazine-1,4-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium azide or other nucleophiles in polar aprotic solvents.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Reduced tetrahydrophthalazine derivatives.

    Substitution: Azido derivatives or other substituted products.

Scientific Research Applications

2-(3-chloropropyl)-3-methyl-1,2,3,4-tetrahydrophthalazine-1,4-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-chloropropyl)-3-methyl-1,2,3,4-tetrahydrophthalazine-1,4-dione involves its interaction with specific molecular targets. The chloropropyl group can participate in nucleophilic substitution reactions, while the tetrahydrophthalazine core may interact with biological macromolecules, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    2-(3-chloropropyl)-1,2,3,4-tetrahydrophthalazine-1,4-dione: Lacks the methyl group, which may affect its reactivity and biological activity.

    3-methyl-1,2,3,4-tetrahydrophthalazine-1,4-dione: Lacks the chloropropyl group, which may reduce its potential for nucleophilic substitution reactions.

Uniqueness

2-(3-chloropropyl)-3-methyl-1,2,3,4-tetrahydrophthalazine-1,4-dione is unique due to the presence of both the chloropropyl and methyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C12H13ClN2O2

Molecular Weight

252.69g/mol

IUPAC Name

2-(3-chloropropyl)-3-methylphthalazine-1,4-dione

InChI

InChI=1S/C12H13ClN2O2/c1-14-11(16)9-5-2-3-6-10(9)12(17)15(14)8-4-7-13/h2-3,5-6H,4,7-8H2,1H3

InChI Key

SMUMSCNBASXYCR-UHFFFAOYSA-N

SMILES

CN1C(=O)C2=CC=CC=C2C(=O)N1CCCCl

Canonical SMILES

CN1C(=O)C2=CC=CC=C2C(=O)N1CCCCl

Origin of Product

United States

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